1-(Boc-aminomethyl)cyclopropanol
Overview
Description
Mechanism of Action
Target of Action
1-(Boc-aminomethyl)cyclopropanol is primarily used as an organic intermediate in the preparation of protein kinase modulators . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and cell differentiation.
Preparation Methods
1-(Boc-aminomethyl)cyclopropanol can be synthesized through the protection of 1-(aminomethyl)cyclopropanol using di-tert-butyl dicarbonate (Boc2O). The reaction typically involves dissolving 1-(aminomethyl)cyclopropanol in a mixture of dry dimethylformamide (DMF) and dichloromethane (DCM), followed by the addition of Boc2O. The mixture is stirred at room temperature overnight, then concentrated under vacuum. The residue is partitioned between brine and ethyl acetate (EtOAc), and the organic layer is washed, dried, and concentrated to yield the product .
Chemical Reactions Analysis
1-(Boc-aminomethyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Scientific Research Applications
1-(Boc-aminomethyl)cyclopropanol is used in various scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is employed in the development of pharmaceuticals, particularly as a precursor for protein kinase inhibitors used in cancer treatment.
Industry: The compound finds applications in the production of fine chemicals and advanced materials
Comparison with Similar Compounds
1-(Boc-aminomethyl)cyclopropanol can be compared with other similar compounds such as:
1-(Aminomethyl)cyclopropanol: Lacks the Boc protection, making it more reactive but less stable.
tert-Butyl N-(cyclopropylmethyl)carbamate: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
Cyclopropanol derivatives: Various derivatives with different substituents on the cyclopropane ring, each with unique properties and uses.
Properties
IUPAC Name |
tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-6-9(12)4-5-9/h12H,4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVAZNHAQXIGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652136 | |
Record name | tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887577-30-2 | |
Record name | tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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